molecular formula C13H15NO4 B8657188 7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)benzofuran-4-amine CAS No. 652158-94-6

7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)benzofuran-4-amine

Cat. No.: B8657188
CAS No.: 652158-94-6
M. Wt: 249.26 g/mol
InChI Key: WIHVMADCVSHQBR-UHFFFAOYSA-N
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Description

7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)benzofuran-4-amine is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxy group, a dioxolane ring, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)benzofuran-4-amine typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide.

    Formation of the Dioxolane Ring: The dioxolane ring can be formed through acetalization reactions involving diols and aldehydes.

    Introduction of the Amine Group: The amine group is typically introduced through amination reactions using reagents like ammonia or amines.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the dioxolane ring or the benzofuran core, leading to the formation of simpler alcohols or hydrocarbons.

    Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups like halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or hydroxylating agents are commonly employed.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halides, hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)benzofuran-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its amine group makes it a potential candidate for enzyme inhibition studies.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Benzofuran derivatives are known for their anti-inflammatory, anti-cancer, and anti-viral activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new polymers and resins.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)benzofuran-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group and dioxolane ring can also participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxolan-2-yl)furan: Similar in structure but lacks the methoxy and amine groups.

    7-Methoxy-1-benzofuran-4-amine: Similar but lacks the dioxolane ring.

    2-(2-Methyl-1,3-dioxolan-2-yl)-1-benzofuran: Similar but lacks the methoxy and amine groups.

Uniqueness

7-Methoxy-2-(2-methyl-1,3-dioxolan-2-yl)benzofuran-4-amine is unique due to the presence of all three functional groups: methoxy, dioxolane, and amine. This combination of groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

652158-94-6

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

7-methoxy-2-(2-methyl-1,3-dioxolan-2-yl)-1-benzofuran-4-amine

InChI

InChI=1S/C13H15NO4/c1-13(16-5-6-17-13)11-7-8-9(14)3-4-10(15-2)12(8)18-11/h3-4,7H,5-6,14H2,1-2H3

InChI Key

WIHVMADCVSHQBR-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC3=C(C=CC(=C3O2)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 10% Pd on activated carbon (200 mg) in ethanol (100 mL), under N2 protection, was added 7-methoxy-2-(2-methyl-(1,3-dioxolan-2-yl))-4-nitrobenzofuran (6.50 g, 23 mmol). The reaction mixture was degassed under vacuum three times. The reaction mixture was stirred vigorously while hydrogen gas was allowed to flow over the reaction mixture. After 4 h the reaction was complete by TLC (5:1 hex:EA). The reaction mixture was filtered through a pad of celite and the celite was rinsed with additional ethanol. The solvent was removed in-vacuo to obtain 5.1 g (88% yield) of the title compound as a yellow oil.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Two
Yield
88%

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